Nitro Group Impact on Lipophilicity vs. Non-Nitrated Analog
The presence of the 3-nitro substituent on the target compound dramatically alters its computed physicochemical profile relative to its non-nitrated analog, 4-{[3-(3-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]carbonyl}morpholine (SC-7734056) [1]. The target compound's LogP is lower by 0.96 units and its topological polar surface area (tPSA) is higher by 45.4 Ų. These differences are substantial and are expected to result in markedly different aqueous solubility, membrane permeability, and protein binding characteristics [1].
| Evidence Dimension | Computed logP (XLogP3 vs. LogP) |
|---|---|
| Target Compound Data | XLogP3 = 2.4 |
| Comparator Or Baseline | 4-{[3-(3-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]carbonyl}morpholine, LogP = 3.36 |
| Quantified Difference | Target LogP is 0.96 units lower; tPSA is 45.4 Ų higher (target = 102 Ų vs. comparator = 56.6 Ų) |
| Conditions | Computational prediction (PubChem XLogP3, Cactvs tPSA vs. Hit2Lead data) |
Why This Matters
Lipophilicity and tPSA are key determinants of ADME properties; the target compound's distinct profile ensures it will not behave identically to a des-nitro analog in cellular or in vivo assays.
- [1] PubChem. Compound Summary for CID 1288473: 4-[3-(4-methoxy-3-nitrophenyl)-1-phenyl-1H-pyrazole-4-carbonyl]morpholine. National Center for Biotechnology Information. Accessed April 29, 2026. View Source
